N-(2-bromophenyl)-2,6-dichlorobenzamide
Description
N-(2-Bromophenyl)-2,6-dichlorobenzamide is a benzamide derivative characterized by a 2,6-dichlorobenzoyl core and a 2-bromophenyl group attached to the amide nitrogen. This compound belongs to a broader class of halogenated benzamides, which are studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and enzyme modulation . The presence of electron-withdrawing chlorine atoms at the 2- and 6-positions of the benzamide ring enhances its stability and influences its electronic properties, while the bromine substituent on the phenyl group contributes to steric and electronic effects critical for target binding .
Properties
IUPAC Name |
N-(2-bromophenyl)-2,6-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-8-4-1-2-7-11(8)17-13(18)12-9(15)5-3-6-10(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAWOVQBTMZCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2,6-dichlorobenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and solvents. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-2,6-dichlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings. It may also be used as a precursor in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,6-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
N-(2,6-Dichlorophenyl)-2,6-dichlorobenzamide
- Structural Differences : Replaces the 2-bromophenyl group with a 2,6-dichlorophenyl moiety.
- Impact : The additional chlorine atoms increase lipophilicity but reduce steric bulk compared to bromine. This compound exhibits a trans conformation in the amide group, similar to N-(2-bromophenyl)-2,6-dichlorobenzamide, which may influence crystallinity and solubility .
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
- Structural Differences : Substitutes the 2-bromophenyl group with a 1,3-benzodioxol-5-ylmethyl moiety.
- Alda-1 is a potent activator of ALDH2, demonstrating that substituent flexibility (e.g., methylene linker) improves enzyme binding and activity .
Pyridyl and Heterocyclic Derivatives
N-[(3-Chloro-5-Trifluoromethyl-2-Pyridyl)Methyl]-2,6-Dichlorobenzamide
- Structural Differences : Replaces the phenyl group with a pyridylmethyl chain containing chloro and trifluoromethyl groups.
- Functional Impact : The pyridine ring introduces hydrogen-bonding capabilities and electronic effects, making this compound a potent fungicide. The trifluoromethyl group enhances resistance to metabolic degradation .
Amino-Substituted Analogs
2.3.1. 2-Amino-N-(2,6-Dichlorophenyl)Benzamide
- Structural Differences: Features an amino group at the 2-position of the benzamide ring instead of chlorine.
Table 1: Key Properties of this compound and Analogs
*Estimated using fragment-based methods.
Q & A
Q. What are the recommended methodologies for synthesizing N-(2-bromophenyl)-2,6-dichlorobenzamide and optimizing reaction yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation. For example, 2,6-dichlorobenzoyl chloride can react with 2-bromoaniline in dichloromethane under inert conditions. Optimization includes:
- Temperature control : Reactions at 0–25°C minimize side reactions (e.g., hydrolysis of the acyl chloride) .
- Catalysts : Sodium triethylborohydride (NaBEt3H) enhances reaction efficiency in toluene at 60°C .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >85% purity .
Data Table :
| Substrate | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2,6-Dichlorobenzoyl chloride | NaBEt3H | Toluene | 87 | 95 |
| 2,6-Dichlorobenzamide | Polymethylhydrosiloxane | Toluene | 90 | 97 |
Q. How can the structural and crystallographic properties of this compound be characterized?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional conformations. Key parameters:
- Crystallization : Slow evaporation of ethyl acetate solutions yields diffraction-quality crystals .
- Data collection : At 295 K with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis : Software like SHELX refines structures, revealing planar amide groups and halogen interactions (Cl···Cl: ~3.4 Å) .
Q. What analytical techniques are suitable for detecting trace residues of this compound in environmental or biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is optimal:
- QuEChERS extraction : For plant matrices (e.g., onions), use acetonitrile partitioning .
- Derivatization : Trimethylsilylation enhances volatility for GC-MS detection (LOD: 0.01 mg/kg) .
- Internal standards : 3,5-Dichlorobenzonitrile corrects matrix effects .
Advanced Research Questions
Q. How can microbial degradation pathways for this compound be engineered to address environmental persistence?
- Methodological Answer : Bioaugmentation with Aminobacter sp. MSH1 degrades 2,6-dichlorobenzamide (BAM) via amidase BbdA:
Q. How should researchers resolve discrepancies in terminal residue data for this compound across crop studies?
- Methodological Answer : Contradictions arise from soil type, metabolite stability, and analytical variability:
- Case Study : Fluopicolide (parent compound) degrades to BAM in cucumbers but not onions due to enzymatic differences .
- Statistical Tools : Use PARAFAC2 for GC-MS data deconvolution to distinguish co-eluting peaks .
Data Table : Terminal Residues in Crops (mg/kg) :
| Crop | Fluopicolide | BAM |
|---|---|---|
| Cucumber | 0.12 | <0.01 |
| Onion | 0.08 | 0.04 |
| Soil | 0.15 | 0.02 |
Q. What strategies improve the design of this compound derivatives for targeted bioactivity (e.g., fungicidal or insecticidal action)?
- Methodological Answer : Structural modifications enhance bioactivity:
- Substituent Effects : Electron-withdrawing groups (Cl, Br) increase membrane permeability .
- Example : N-(4-Acetylphenyl)carbamothioyl derivatives show insecticidal activity against Spodoptera littoralis (LC50: 12 µg/mL) .
- SAR Analysis : IR and NMR validate thiourea and amide bond conformations critical for binding .
Q. How can environmental risk assessments address the groundwater mobility of this compound metabolites?
- Methodological Answer : Use tiered risk assessment frameworks:
- Leaching Potential : BAM’s high solubility (1.2 g/L) and low log Kow (1.8) predict groundwater contamination .
- Regulatory Models : OECD guidelines recommend rotational crop studies (e.g., brassica vegetables) to assess residue carryover .
- Mitigation : Bioaugmented sand filters reduce BAM to <0.1 µg/L, below EU thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
